N-(2,4-二甲苯基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

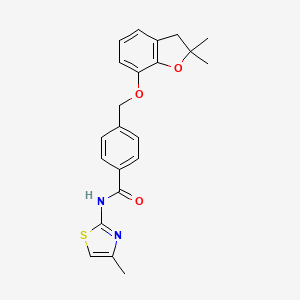

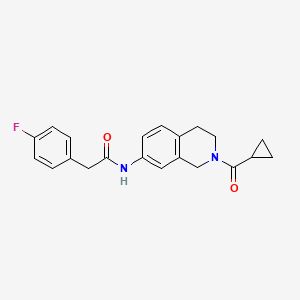

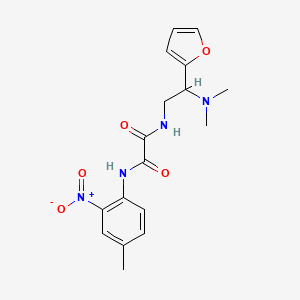

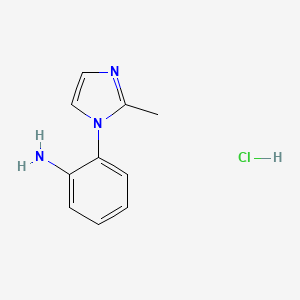

The compound "N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous chemical and pharmacological studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of annulation methods, such as the 3+2 cycloaddition, or the condensation of hydrazines with appropriate diketones or aldehydes. For instance, a direct synthesis route for substituted pyrazoles has been described using a Knoevenagel approach followed by cyclocondensation reactions . Another novel synthetic approach towards pyrazole-4-carboxamides has been reported, which involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These compounds can exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and solid-state packing .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization reactions. For example, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine has been studied, leading to the formation of different products depending on the reaction conditions . The reactivity of these compounds can be influenced by the planarity of substituents and the presence of electron-donating or withdrawing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and optical properties, can be studied using various analytical techniques. Vibrational spectroscopy and DFT calculations can provide insights into the vibrational frequencies and molecular geometries . Thermal analysis can reveal the stability of these compounds under different temperature conditions . Additionally, the antioxidant properties of some pyrazole derivatives have been evaluated in vitro .

科学研究应用

合成和杂环应用

N-(2,4-二甲苯基)-1H-吡唑-3-甲酰胺是一种杂环化合物,由于存在于广泛的生物活性化合物中,在药物化学中发挥着重要作用。吡唑衍生物被广泛用作有机合成中的合成子,为具有多种生物活性的无数杂环化合物提供了途径。这些活性包括抗癌、镇痛、抗炎、抗菌、抗病毒和抗惊厥特性等。此类衍生物的合成通常包括缩合,然后环化,在各种条件下使用试剂如三氯氧磷 (POCl3)、二甲基甲酰胺和肼,包括微波辐射以达到潜在的产率 (Dar & Shamsuzzaman, 2015).

抗真菌应用

研究探索了合成化合物(包括 N-(2,4-二甲苯基)-1H-吡唑-3-甲酰胺)对植物病原体(如尖孢镰刀菌)的化学用途,展示了抗真菌特性。这些化合物已被研究其构效关系 (SAR),提供了对药效团位点的预测及其对真菌病原体的效率的见解。这突出了该化合物在农业应用中的潜力,特别是在对抗影响枣椰树等作物的疾病方面 (Kaddouri 等人,2022).

抗癌应用

吡唑啉衍生物在开发新的抗癌剂中的探索一直是近期研究的重点。这些衍生物对各种癌细胞系表现出有希望的生物学效应,强调了 N-(2,4-二甲苯基)-1H-吡唑-3-甲酰胺在肿瘤学研究中的潜力。吡唑啉衍生物的合成策略旨在增强其抗癌活性,为创造新的治疗剂提供了一条有价值的途径 (Ray 等人,2022).

多组分合成应用

涉及吡唑衍生物(包括 N-(2,4-二甲苯基)-1H-吡唑-3-甲酰胺)的多组分反应 (MCR) 已在合成生物活性分子方面获得了普及。这些反应因其在创造具有抗菌、抗癌、抗真菌和抗氧化特性等化合物的效率而受到重视。Becerra 等人 (2022) 的综述全面概述了吡唑衍生物 MCR 的最新进展,强调了该方法在药物化学中的重要性 (Becerra、Abonía 和 Castillo,2022).

作用机制

Target of Action

N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission .

Mode of Action

The compound acts as an agonist to the alpha-adrenergic system, leading to overexcitation . It also interacts with octopamine receptors, inhibiting the synthesis of monoamine oxidases and prostaglandins . This interaction results in changes in neurotransmission, leading to paralysis and death in insects .

Biochemical Pathways

The compound affects several biochemical pathways. Its agonistic activity on the alpha-adrenergic system and interaction with octopamine receptors lead to the inhibition of monoamine oxidases and prostaglandin synthesis . This results in overexcitation and paralysis in insects .

Pharmacokinetics

It is known that the compound undergoes hydrolysis to form n-(2,4-dimethylphenyl)-n’-methylformamidine and 2,4-dimethylformanilide . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the compound’s action is overexcitation, leading to paralysis and death in insects . This makes it an effective insecticide and acaricide, particularly against mites and ticks .

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)14-12(16)11-5-6-13-15-11/h3-7H,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDDFNADZKVOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)